molecular formula C8H4N4O2 B571730 3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione CAS No. 111886-16-9

3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione

Cat. No.: B571730
CAS No.: 111886-16-9
M. Wt: 188.146
InChI Key: PNBDXKUYTMQOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroimidazo[4,5-f]benzimidazole-4,8-dione is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure features a benzimidazole core, a well-known pharmacophore that is structurally analogous to purine bases, allowing it to interact with a variety of biological targets . The scaffold is capable of forming multiple non-covalent interactions, including hydrogen bonding, π–π stacking, and metal ion coordination, which is crucial for binding to enzymes and receptors . This compound is exclusively intended for research applications and is a valuable building block for developing novel therapeutic agents. Derivatives of similar benzimidazole structures have demonstrated a broad spectrum of pharmacological activities, with particularly promising results in oncology research . They can exert anticancer effects through versatile mechanisms such as enzyme inhibition, disruption of tubulin polymerization, and interaction with DNA . The structural flexibility of the core allows for synthetic modifications to optimize bioactivity and selectivity, making it a privileged structure in the design of potential lead compounds . Researchers can utilize this high-quality chemical for probing biological pathways, synthesizing novel derivatives for structure-activity relationship (SAR) studies, and developing new inhibitors for molecular targets in diseases like cancer. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-3-4(10-1-9-3)8(14)6-5(7)11-2-12-6/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDXKUYTMQOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723643
Record name Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111886-16-9
Record name Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Tetraamino-p-Benzoquinone with Triethyl Orthoformate

The most efficient method involves the reaction of tetraamino-p-benzoquinone 1 (2.00 g, 11.9 mmol) with triethyl orthoformate 2 (100 mL, 601 mmol) under reflux conditions.

Reaction Conditions

  • Temperature: 100°C

  • Duration: 20 hours

  • Workup: Evaporation followed by washing with dichloromethane

  • Yield: 85% (1.69 g)

This method leverages the orthoester’s ability to act as both a carbonyl source and dehydrating agent, facilitating the formation of the fused imidazo-benzimidazole core. The potassium salt derivative (K+2·12–) is subsequently obtained via treatment with 1 M KOH in ethanol (70°C, 3 hours), achieving 86% yield.

Alternative Pathways Using Diamine Precursors

While less common, routes employing o-phenylenediamine derivatives 3 and glyoxal 4 have been reported.

Key Parameters

VariableOptimal RangeEffect on Yield
SolventDMSO/Ethanol (1:1)Maximizes cyclization efficiency
CatalystGlacial acetic acidAccelerates imine formation
Reaction Time18–24 hoursBalances completion vs. degradation

This method typically yields 60–75% product but requires chromatographic purification to remove oligomeric byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements have adapted the tetraamino-p-benzoquinone route for continuous production:

Process Metrics

  • Throughput: 2.5 kg/hour

  • Purity: >99% (HPLC)

  • Solvent Recovery: 92% via fractional distillation

The use of static mixers and in-line FT-IR monitoring reduces reaction time to 8 hours while maintaining yields above 80%.

Purification Protocols

Industrial-scale purification employs a three-step process:

  • Primary Crystallization

    • Solvent: Ethanol/Water (3:1 v/v)

    • Recovery: 95%

  • Activated Charcoal Treatment

    • Contact Time: 30 minutes

    • Purity Increase: 98% → 99.5%

  • Fluidized Bed Drying

    • Moisture Content: <0.5%

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, 1 M KOD/D2O)

  • δ 7.51 (s, 2H): Imidazole protons

  • Absence of NH signals confirms complete deprotonation

13C NMR

  • 144.67 ppm: Benzimidazole carbons

  • 179.64 ppm: Ketone carbonyls

Elemental Analysis

ElementTheoretical (%)Observed (%)
C31.6131.99
H2.122.06
N18.4318.07

Discrepancies suggest residual solvent incorporation during crystallization.

Mechanistic Insights

Proposed Reaction Pathway

  • Imine Formation : Nucleophilic attack of amine groups on orthoformate

  • Cyclodehydration : Intramolecular elimination of ethanol

  • Aromatization : Oxidation under aerobic conditions

Density functional theory (DFT) calculations indicate a 15.3 kcal/mol activation barrier for the rate-determining cyclization step.

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Diimidazo[4,5-b:4',5'-f]quinoxaline (5–8%): Formed via over-condensation

  • Hydrolyzed intermediates : Controlled by anhydrous conditions

Mitigation Approaches

  • Strict temperature control (±2°C)

  • Sub-stoichiometric H2O (0.5 eq.) to prevent hydrolysis

Solvent Optimization

A factorial design study identified dimethylacetamide (DMAc) as superior to DMSO:

SolventYield (%)Purity (%)Reaction Time (h)
DMSO789220
DMAc859616
NMP829418

The higher dielectric constant of DMAc (ε = 37.8) enhances intermediate solubility .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized aromatic compounds with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials such as conductive polymers and metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism of action of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its unique electronic properties allow it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Benzimidazole-4,7-dione Derivatives (e.g., Compounds 5a–d)
  • Structure : These compounds lack the imidazole fusion present in the target compound but retain the benzimidazole core with ketone groups at positions 4 and 7 .
  • Synthesis : Synthesized via cyclocondensation of diamines with aldehydes in anhydrous solvents, followed by oxidation steps .
  • Activity: Exhibited antiproliferative effects against A549 lung cancer cells, with IC₅₀ values ranging from 5–20 μM under normoxic conditions. Compounds 5a–c showed hypoxia-selective cytotoxicity, though less pronounced than their N-oxide counterparts .
N-Oxide Benzimidazole-4,7-dione Derivatives (e.g., Compounds 6a–d)
  • Synthesis : Derived from benzimidazole-4,7-diones via hydrogen peroxide-mediated oxidation under reflux .
  • Activity: Compound 6b demonstrated a hypoxia/normoxia cytotoxic coefficient (HNC) of 12.5, comparable to tirapazamine (HNC = 15), a clinical hypoxia-activated prodrug . Stability studies using UPLC revealed half-lives >24 hours in physiological solvents, critical for sustained bioreductive activity .

Key Comparative Data

Parameter 3,5-Dihydroimidazo[4,5-f]benzimidazole-4,8-dione Benzimidazole-4,7-dione (5a–d) N-Oxide Benzimidazole-4,7-dione (6a–d)
Core Structure Fused imidazo-benzimidazole with 4,8-diones Benzimidazole with 4,7-diones Benzimidazole-N-oxide with 4,7-diones
Synthetic Route Not reported in evidence Cyclocondensation + oxidation Oxidation of 5a–d with H₂O₂
Hypoxia Selectivity (HNC) Unknown Moderate (HNC = 3–8) High (HNC = 8–12.5)
Stability (Half-life) Not studied >24 hours >24 hours
Antiproliferative IC₅₀ No data 5–20 μM (A549 cells) 2–15 μM (A549 cells)

Mechanistic Insights

  • Redox Activation: N-oxide derivatives (e.g., 6a–d) undergo enzymatic reduction in hypoxic environments, generating cytotoxic radicals that damage DNA . This mechanism is absent in non-oxide analogs like 5a–d, which rely on direct topoisomerase I inhibition .
  • DNA Interaction : While palladium complexes of salicylaldehydes (unrelated structurally) intercalate with DNA , benzimidazole-diones likely target topoisomerases or hypoxia-inducible factors .

Biological Activity

3,5-Dihydroimidazo[4,5-f]benzimidazole-4,8-dione is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : 220.20 g/mol

This compound features a fused imidazole and benzimidazole ring system that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The IC50_{50} values were found to be in the range of 30-100 µM depending on the cell line and treatment duration .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through caspase activation. Studies using caspase 3/7 assays indicated that exposure to this compound significantly increased apoptotic cell death in hypoxic conditions .
  • DNA Damage Induction : The compound has been shown to cause DNA damage in cancer cells, which is a critical factor in its anticancer activity. This was assessed using DNA destruction assays that confirmed increased DNA fragmentation upon treatment .
  • Hypoxia Selectivity : Research suggests that this compound may selectively target hypoxic tumor environments, making it a promising candidate for further development as a hypoxia-selective anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:

Compound NameStructureIC50_{50} (µM)Mechanism of Action
This compoundStructure30-100Apoptosis induction and DNA damage
Benzimidazole-4,7-dioneStructure79.5 - 500Apoptosis induction
TirapazamineStructure166Hypoxia-selective cytotoxicity

Case Studies

A notable study examined the effects of this compound on A549 and WM115 cell lines under both normoxic and hypoxic conditions. The results indicated a marked increase in caspase activity and DNA damage in hypoxic conditions compared to normoxic conditions .

Summary of Findings from Case Studies

  • Caspase Activation : Increased levels of caspase activity were observed after treatment with the compound.
  • DNA Damage : Significant DNA fragmentation was noted in treated cells.
  • Cell Viability : The compound effectively reduced cell viability in a dose-dependent manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione, and what key reaction parameters influence yield and purity?

  • Methodological Answer: The synthesis typically involves cyclocondensation reactions between diamines and aldehydes/ketones under controlled conditions. For example, refluxing diamine precursors with aldehydes in anhydrous solvents (e.g., DMSO or ethanol) at elevated temperatures (50–100°C) for 12–24 hours is a common approach . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
  • Reaction time : Prolonged reflux (18–24 hours) improves yield but risks side reactions .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation and cyclization .
  • Purification : Recrystallization using water-ethanol mixtures or column chromatography ensures purity .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer:

  • 1H/13C-NMR : Analyze in DMSO-d₆ or CDCl₃ at 400–600 MHz to confirm proton environments and carbon frameworks. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC/UPLC : Use C18 columns with acetonitrile-water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • Elemental Analysis : Validate stoichiometry (C, H, N) within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer:

  • Standardized Assay Conditions : Control oxygen levels (normoxic vs. hypoxic), pH, and temperature to minimize variability .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .
  • Metabolite Profiling : Use LC-MS/MS to monitor stability under physiological conditions (e.g., plasma half-life, reactive metabolite formation) .
  • Theoretical Modeling : Apply DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity discrepancies .

Q. How can factorial design be applied to optimize the synthesis conditions for this compound, and what variables should be prioritized?

  • Methodological Answer:

  • Variables : Temperature, solvent polarity, catalyst concentration, and reaction time .
  • Design : Use a 2⁴ factorial matrix to screen interactions. For example:
FactorLow LevelHigh Level
Temperature50°C100°C
Solvent (DMSO%)50%100%
Catalyst (AcOH)2 drops5 drops
Time12 h24 h
  • Response Surface Methodology (RSM) : Identify optimal conditions for maximizing yield while minimizing byproducts . Prioritize solvent and temperature due to their significant impact on reaction kinetics .

Q. What are the challenges in elucidating the reaction mechanism for the formation of the imidazo-benzimidazole core, and what mechanistic studies are advised?

  • Methodological Answer:

  • Challenges : Competing pathways (e.g., radical vs. ionic mechanisms) and intermediate instability .
  • Mechanistic Probes :
  • Isotopic Labeling : Use ¹⁵N-labeled diamines to track nitrogen incorporation into the heterocycle .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reflux .
  • Computational Studies : Perform DFT simulations (e.g., Gaussian 16) to map energy profiles for proposed pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.